3,4-Dimethoxycinnamyl alcohol
Overview
Description
3,4-Dimethoxycinnamyl alcohol: is a primary alcohol that is derived from cinnamyl alcohol, with methoxy groups substituted at positions 3’ and 4’ on the phenyl ring. Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol . This compound is known for its aromatic properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3’ and 4’ respectively It has been reported to show significant antimicrobial and cytotoxic activities .
Mode of Action
Its antimutagenic activity suggests that it may interact with certain enzymes or proteins to inhibit the mutation process .
Biochemical Pathways
It has been reported that this compound was actively metabolized by a white-rot fungus coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethylformamide, and acetone suggests that it may have good bioavailability .
Result of Action
This compound has been reported to exhibit antimicrobial and cytotoxic activities
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolic activity was enhanced in low nitrogen and high oxygen conditions in a fungus . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxycinnamyl alcohol plays a significant role in biochemical reactions, particularly in the metabolism of lignin by white-rot fungi such as Coriolus versicolor. This compound is actively metabolized by the fungus, leading to the formation of veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . The interactions of this compound with enzymes involved in lignin degradation, such as lignin peroxidase and manganese peroxidase, are crucial for its metabolic transformation. These enzymes catalyze the oxidation of this compound, facilitating its breakdown and subsequent utilization by the fungus .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in fungal cells. In Coriolus versicolor, the compound enhances ligninolytic activity, promoting the degradation of lignin and other aromatic compounds . This activity is associated with changes in cell signaling pathways and gene expression related to lignin metabolism. Additionally, this compound may affect cellular metabolism by serving as a substrate for enzymatic reactions, thereby influencing the overall metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lignin-degrading enzymes. The compound binds to the active sites of lignin peroxidase and manganese peroxidase, where it undergoes oxidation. This oxidation process leads to the formation of reactive intermediates that facilitate the cleavage of lignin and other aromatic compounds . The binding interactions and subsequent enzymatic reactions are essential for the compound’s role in lignin degradation and its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its degradation can occur over extended periods, particularly in the presence of lignin-degrading enzymes . Long-term studies have shown that this compound can sustain ligninolytic activity in fungal cultures, leading to continuous degradation of lignin and accumulation of metabolic products such as veratryl alcohol .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound exhibits antimicrobial and antifungal properties, which may vary with different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways related to lignin degradation. In Coriolus versicolor, the compound is metabolized to veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . These metabolic transformations are facilitated by lignin-degrading enzymes, highlighting the compound’s role in the ligninolytic pathway . The interactions with enzymes such as lignin peroxidase and manganese peroxidase are critical for the efficient breakdown of this compound and its subsequent metabolic utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. In fungal cells, the compound is likely transported to sites of lignin degradation, where it interacts with lignin-degrading enzymes . The localization and accumulation of this compound in these regions are essential for its biochemical activity and metabolic transformation .
Subcellular Localization
The subcellular localization of this compound is primarily associated with compartments involved in lignin degradation. In fungal cells, the compound is localized to regions where lignin-degrading enzymes are active, such as the extracellular matrix and cell wall . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments, ensuring its effective participation in lignin degradation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxycinnamyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,4-dimethoxycinnamaldehyde. This process requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethoxycinnamyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3,4-Dimethoxycinnamaldehyde, 3,4-dimethoxybenzoic acid
Reduction: 3,4-Dimethoxyphenylpropanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dimethoxycinnamyl alcohol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and as a model compound in oxidation and reduction studies.
Biology: In biological research, this compound is used to study the metabolism of phenolic compounds and their effects on biological systems. It has been investigated for its potential antioxidant properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties. It is also utilized in the synthesis of polymers and other materials.
Comparison with Similar Compounds
Cinnamyl alcohol: The parent compound of 3,4-dimethoxycinnamyl alcohol, lacking the methoxy substitutions.
3,4-Dimethoxybenzyl alcohol: Similar structure but with a saturated side chain.
Veratryl alcohol: Another methoxy-substituted phenyl alcohol, commonly studied in lignin degradation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 3’ and 4’ enhances its reactivity in certain chemical reactions and contributes to its potential biological activities .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
Record name | 3'-Hydroxymethylisoeugeneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-90-9, 18523-76-7 | |
Record name | 3'-Hydroxymethylisoeugeneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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